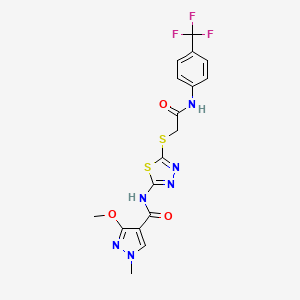

3-methoxy-1-methyl-N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Descripción

Propiedades

IUPAC Name |

3-methoxy-1-methyl-N-[5-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N6O3S2/c1-26-7-11(14(25-26)29-2)13(28)22-15-23-24-16(31-15)30-8-12(27)21-10-5-3-9(4-6-10)17(18,19)20/h3-7H,8H2,1-2H3,(H,21,27)(H,22,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUGZGFPWBVYHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-methoxy-1-methyl-N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide (referred to as Compound A) is a novel synthetic molecule featuring a complex structure that includes a methoxy group, a trifluoromethyl phenyl moiety, and a thiadiazole-pyrazole hybrid. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.

Biological Activity Overview

Research indicates that Compound A exhibits significant biological activities, including:

- Antitumor Activity : Initial studies have shown that derivatives of thiadiazole and pyrazole compounds possess cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group appears to enhance the antitumor properties by increasing lipophilicity and altering membrane permeability .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values for these activities are crucial for determining its potential as a therapeutic agent in neurodegenerative diseases .

Antitumor Activity

A study on similar thiadiazole derivatives indicated that structural modifications significantly affect their cytotoxicity. For instance, the introduction of electron-donating groups like methoxy at strategic positions on the phenyl ring has been correlated with enhanced activity against cancer cell lines .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | A431 (epidermoid carcinoma) | < 10 |

| Doxorubicin | A431 (epidermoid carcinoma) | 0.5 |

Enzyme Inhibition Studies

In vitro studies have demonstrated that the compound exhibits dual inhibitory effects on AChE and BChE. The results suggest that the trifluoromethyl group contributes to stronger binding interactions with the active sites of these enzymes.

| Enzyme | IC50 (µM) |

|---|---|

| AChE | 10.4 |

| BChE | 9.9 |

Case Studies

-

Case Study on Anticancer Efficacy :

In a recent study involving various derivatives of pyrazole-thiadiazole compounds, Compound A was found to be equipotent with standard anticancer drugs in inhibiting tumor growth in vitro. The mechanism was proposed to involve apoptosis induction through mitochondrial pathways . -

Neuroprotective Effects :

Another investigation highlighted the potential neuroprotective effects of Compound A in models of Alzheimer's disease. The compound's ability to inhibit cholinesterases suggests it may enhance cholinergic neurotransmission, which is often impaired in neurodegenerative conditions .

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to 3-methoxy-1-methyl-N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide exhibit significant anti-inflammatory properties. In silico molecular docking studies suggest that these compounds can act as inhibitors of the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes .

Antimicrobial Activity

Compounds containing thiadiazole and pyrazole rings have been evaluated for their antimicrobial properties. The presence of the trifluoromethyl group enhances their lipophilicity, potentially increasing their ability to penetrate microbial membranes. Preliminary bioassays have shown promising results against various bacterial strains .

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Compounds with similar scaffolds have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further research is needed to evaluate this specific compound's efficacy against different cancer cell lines.

Case Studies and Research Findings

Comparación Con Compuestos Similares

Research Implications

The structural diversity among these analogs highlights the importance of:

Heterocycle Choice : Thiadiazoles improve thermal stability, while triazoles enhance synthetic accessibility.

Substituent Optimization : Trifluoromethyl groups balance lipophilicity and metabolic resistance, whereas halogens (e.g., -F, -Br) modulate electronic effects.

Bioactivity Correlation : Pyrazole-thiadiazole hybrids are understudied for anticancer applications, warranting further exploration .

Q & A

Q. What synthetic methodologies are suitable for constructing the 1,3,4-thiadiazole and pyrazole moieties in this compound?

The synthesis of thiadiazole and pyrazole cores can be achieved via cyclocondensation or coupling reactions. For example, thiadiazole rings are typically formed by reacting thiosemicarbazides with carboxylic acids under dehydrating conditions (e.g., POCl₃). Pyrazole derivatives are synthesized via 1,3-dipolar cycloaddition of diazo compounds with alkynes or via substitution reactions on preformed pyrazole scaffolds. For instance, and describe thiazole/thiadiazole synthesis using K₂CO₃-mediated alkylation of thiols (e.g., thiadiazole-2-thiol) with halogenated intermediates, achieving yields up to 75% .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

¹H and ¹³C NMR are critical for confirming substituent positions. For example:

- The pyrazole methyl group (1-methyl) typically appears as a singlet at δ ~3.8–4.0 ppm.

- The trifluoromethyl group on the phenyl ring shows a characteristic ¹⁹F NMR signal at δ -60 to -65 ppm.

- Thiadiazole protons (e.g., -S-CH₂-) exhibit splitting patterns in δ 3.5–4.5 ppm (see for analogous thiazole NMR data) .

Q. What solvent systems are optimal for in vitro assays given the compound’s solubility profile?

DMSO is recommended for initial in vitro studies due to its ability to dissolve hydrophobic heterocycles. However, cautions against using DMSO for in vivo applications due to metabolic interference. Alternative solvents like PEG-400 ( ) or ethanol/water mixtures ( ) may improve biocompatibility .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for low-yield intermediates (e.g., thioether linkages)?

Low yields in thioether formation (e.g., -S-CH₂- in the thiadiazole side chain) often stem from competing oxidation or steric hindrance. Mitigation strategies include:

- Using Bleaching Earth Clay as a heterogeneous catalyst (), which enhances regioselectivity.

- Temperature control (70–80°C) and inert atmospheres to prevent disulfide formation.

- Purification via column chromatography with ethyl acetate/hexane gradients ( reports 6–81% yields for similar thioether-containing compounds) .

Q. How to address contradictions in spectral data (e.g., unexpected ¹H NMR shifts)?

Discrepancies in NMR signals may arise from dynamic effects or impurities. For example:

- Rotamers : The amide bond (-NH-CO-) can cause splitting due to restricted rotation. Use variable-temperature NMR (e.g., 25–60°C) to coalesce signals.

- Residual solvents : Acetone or DMSO-d₆ peaks may overlap with target signals. Re-precipitate the compound in deuterated chloroform.

- Substituent electronic effects: Electron-withdrawing groups (e.g., -CF₃) deshield adjacent protons, shifting signals downfield ( and provide comparative data) .

Q. What strategies improve metabolic stability for in vivo studies?

The compound’s 2-oxoethylthio moiety is a metabolic hotspot prone to hydrolysis. Solutions include:

Q. How to design SAR studies for this compound’s kinase inhibition potential?

Structure-activity relationship (SAR) studies should focus on:

- Pyrazole substituents : Replace the 3-methoxy group with electron-donating/withdrawing groups (e.g., -Cl, -CF₃) to modulate binding affinity.

- Thiadiazole modifications : Vary the thioether side chain (e.g., aryl vs. alkyl) to assess steric and electronic effects on target engagement ( and provide frameworks for analogous triazole/thiazole SAR) .

Q. What in vivo models are appropriate for evaluating antitumor efficacy?

- NIH3T3/TPR-Met xenografts : Validate c-Met inhibition ( used this model for a related pyrazole-carboxamide inhibitor, AMG 458).

- U-87 MG glioblastoma models : Assess blood-brain barrier penetration due to the compound’s lipophilic trifluoromethylphenyl group .

Methodological Challenges

Q. How to resolve low crystallinity for X-ray diffraction analysis?

Poor crystallinity is common in flexible molecules. Strategies include:

Q. How to mitigate batch-to-batch variability in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.